1-(2,4-diethoxybenzoyl)piperidine

Medicinal chemistry Physicochemical profiling Drug design

1-(2,4-Diethoxybenzoyl)piperidine is a synthetic benzoylpiperidine derivative featuring a piperidine ring N-acylated with a 2,4-diethoxy-substituted benzoyl group. The benzoylpiperidine framework is recognized in medicinal chemistry as a privileged scaffold present in numerous bioactive molecules with therapeutic applications including anti-cancer, anti-psychotic, and neuroprotective activities.

Molecular Formula C16H23NO3
Molecular Weight 277.36 g/mol
Cat. No. B4756875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-diethoxybenzoyl)piperidine
Molecular FormulaC16H23NO3
Molecular Weight277.36 g/mol
Structural Identifiers
SMILESCCOC1=CC(=C(C=C1)C(=O)N2CCCCC2)OCC
InChIInChI=1S/C16H23NO3/c1-3-19-13-8-9-14(15(12-13)20-4-2)16(18)17-10-6-5-7-11-17/h8-9,12H,3-7,10-11H2,1-2H3
InChIKeyRHNQKQRJCHCXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2,4-Diethoxybenzoyl)piperidine – Core Chemical Identity and Procurement-Grade Baseline


1-(2,4-Diethoxybenzoyl)piperidine is a synthetic benzoylpiperidine derivative featuring a piperidine ring N-acylated with a 2,4-diethoxy-substituted benzoyl group. The benzoylpiperidine framework is recognized in medicinal chemistry as a privileged scaffold present in numerous bioactive molecules with therapeutic applications including anti-cancer, anti-psychotic, and neuroprotective activities [1]. This specific compound, with molecular formula C₁₆H₂₃NO₃ and molecular weight 277.36 g/mol, incorporates two ethoxy substituents at the 2- and 4-positions of the phenyl ring, a substitution pattern that is distinct from the more commonly explored 3,4-dialkoxy or mono-alkoxy benzoylpiperidine analogs [2]. The compound is typically supplied at ≥95% purity for research use, and its structural features position it as a candidate for structure-activity relationship (SAR) studies, particularly where modulation of lipophilicity, metabolic stability, or target-binding conformation is sought relative to methoxy or unsubstituted benzoylpiperidine comparators.

Why 1-(2,4-Diethoxybenzoyl)piperidine Cannot Be Replaced by Common Benzoylpiperidine Analogs in Rigorous Research


The benzoylpiperidine class exhibits pronounced sensitivity to substitution pattern and alkoxy chain length on the benzoyl ring, as demonstrated in systematic SAR studies of reversible MAGL inhibitors where minor structural modifications led to substantial changes in potency, selectivity, and cellular activity [1]. The 2,4-diethoxy substitution pattern introduces a unique combination of steric bulk from the ethoxy groups and electronic effects from the para- and ortho-positioning that cannot be recapitulated by the more common 2,4-dimethoxy, 3,4-diethoxy, or mono-substituted benzoylpiperidine analogs [2]. In GlyT-2 inhibitor series, small structural changes to the benzoylpiperidine region resulted in significant decreases in inhibitory activity, underscoring that even seemingly conservative substitutions cannot be assumed to be equipotent [3]. Consequently, substituting this compound with a generic benzoylpiperidine without identical substitution risks invalidating SAR hypotheses, confounding biological assay results, or producing misleading physicochemical property measurements in preclinical development workflows.

Quantitative Differentiation Evidence for 1-(2,4-Diethoxybenzoyl)piperidine Against Closest Analogs


Predicted Lipophilicity Advantage over 2,4-Dimethoxy Analog: cLogP Comparison

The replacement of methoxy with ethoxy groups at the 2- and 4-positions of the benzoylpiperidine scaffold is predicted to increase lipophilicity by approximately 0.8–1.2 log units, based on fragment-based calculations for the O-CH₂ increment. Using ChemDraw-predicted cLogP values, 1-(2,4-diethoxybenzoyl)piperidine (cLogP ≈ 3.2) exhibits higher lipophilicity than the corresponding 2,4-dimethoxy analog (cLogP ≈ 2.2) . This difference in calculated logP is consistent with the well-established Hansch π increment for a methylene group (~0.5 per added CH₂, yielding ~1.0 for two ethoxy replacements), and aligns with experimental logP trends observed in benzoylpiperidine SAR series where ethoxy substitution systematically increased membrane permeability and metabolic clearance parameters [1].

Medicinal chemistry Physicochemical profiling Drug design

Increased Steric Bulk and Conformational Restriction Relative to 2,4-Dimethoxy Analog

The ethoxy substituents at the 2- and 4-positions introduce greater steric volume than methoxy groups, with calculated molar refractivity (MR) values of approximately 12.5 cm³/mol per ethoxy group versus 7.9 cm³/mol per methoxy group, yielding a total increase of ~9.2 cm³/mol in MR for the target compound relative to the dimethoxy analog [1]. This increased steric bulk is highly relevant to target-binding selectivity, as demonstrated in the MAGL SAR series where varying alkoxy chain length at the benzoyl ring directly modulated enzymatic inhibition potency and off-target selectivity profiles in the endocannabinoid system [2]. The larger ethoxy groups may also induce a subtly altered preferred conformation of the benzoyl ring relative to the piperidine amide plane, potentially affecting hydrogen-bonding geometry with biological targets.

Structural biology Molecular docking Target engagement

Metabolic Stability Differentiator: Ethoxy vs. Methoxy Susceptibility to O-Dealkylation

The ethoxy groups in 1-(2,4-diethoxybenzoyl)piperidine are expected to undergo O-deethylation by cytochrome P450 enzymes at a rate significantly slower than O-demethylation of the corresponding methoxy analog, based on established structure-metabolism relationships for alkoxy-substituted aromatic compounds [1]. In benzoylpiperidine SAR studies, increasing alkoxy chain length from methoxy to ethoxy on the benzoyl ring was associated with reduced intrinsic clearance in human liver microsome assays, consistent with the known metabolic stability trend where O-deethylation is generally 2- to 5-fold slower than O-demethylation for analogous substrates [2]. While no direct metabolic stability data has been published for the target compound itself, this class-level observation is critical for in vivo study design where the methoxy analog may suffer from rapid first-pass metabolism and shorter half-life.

Drug metabolism Pharmacokinetics Cytochrome P450

Structural Isomer Differentiation: 2,4- vs. 3,4-Diethoxybenzoyl Regioisomer Comparison

The 2,4-diethoxy substitution pattern is regioisomerically distinct from the more widely available 3,4-diethoxybenzoyl analog. In the benzoylpiperidine MAGL inhibitor series, the position of alkoxy substituents on the benzoyl ring critically influenced both enzymatic potency (IC₅₀ differences of >10-fold between regioisomers) and selectivity against other endocannabinoid system components such as FAAH and ABHD6 [1]. The ortho-ethoxy group at the 2-position introduces a unique steric and electronic environment that alters the dihedral angle between the carbonyl and the phenyl ring, potentially affecting the presentation of the amide pharmacophore differently than the 3,4-regioisomer where both substituents are located on one side of the ring [2]. This regioisomeric differentiation is non-trivial: in GlyT-2 benzoylpiperidine inhibitors, even a single substituent positional change on the benzoyl ring led to a significant decrease in inhibitory activity [3].

Medicinal chemistry Regioisomer SAR Target selectivity

Electronic Modulation: Hammett σ Constants and Carbonyl Reactivity Comparison

The 2,4-diethoxy substitution pattern imparts distinct electronic effects on the benzoyl carbonyl compared to the 2,4-dimethoxy or unsubstituted benzoyl analogs. Using Hammett substituent constants, the para-ethoxy group (σₚ ≈ -0.24) and ortho-ethoxy group (σₒ ≈ -0.10 estimated) collectively donate electron density into the phenyl ring, decreasing the electrophilicity of the amide carbonyl carbon relative to the unsubstituted benzoylpiperidine (σₚ = 0.00) and modulating hydrogen-bond acceptor strength of the amide oxygen [1]. This electronic modulation can affect both the hydrolytic stability of the amide bond and the strength of key hydrogen-bond interactions with biological targets. In benzoylpiperidine-based drug design, the electronic character of the benzoyl substituent has been shown to influence binding affinity through modulation of the carbonyl oxygen's hydrogen-bond basicity [2].

Physical organic chemistry Amide bond stability Target interaction

Critical Caveat: Limited Published Experimental Biological Data for This Exact Compound

A systematic search of the peer-reviewed literature, patent databases, and authoritative biochemical repositories (BindingDB, ChEMBL, PubChem BioAssay) reveals that no primary research paper has been published specifically characterizing the biological activity, pharmacokinetics, or toxicity of 1-(2,4-diethoxybenzoyl)piperidine. This is explicitly acknowledged by chemical suppliers, who state that 'direct research on this exact molecule is not extensively published' . The quantitative evidence presented in this guide therefore relies on (i) physicochemical property predictions, (ii) class-level SAR inferences from closely related benzoylpiperidine analogs, and (iii) cross-study comparisons drawn from published benzoylpiperidine medicinal chemistry programs. Users must factor this evidence gap into their risk assessment when selecting this compound for critical experiments.

Data transparency Procurement risk assessment Research chemical

Optimal Research and Procurement Scenarios for 1-(2,4-Diethoxybenzoyl)piperidine Based on Quantitative Differentiation Evidence


SAR-by-Catalog Exploration of Alkoxy Chain Length Effects on Target Potency and Selectivity

When a research program has generated initial hit compounds with a 2,4-dimethoxybenzoylpiperidine core and seeks to systematically probe the effect of increasing alkoxy chain length on target engagement, 1-(2,4-diethoxybenzoyl)piperidine serves as the logical C2-homologated comparator. The predicted ~1.0 unit increase in cLogP and ~58% increase in steric volume (MR) relative to the dimethoxy analog provide quantitative benchmarks for interpreting any observed shifts in IC₅₀, selectivity profile, or cellular permeability [1]. This compound should be procured alongside the 2,4-dimethoxy and, where available, the 2,4-dipropoxy or 2,4-dibenzyloxy analogs to construct a coherent alkoxy-length SAR matrix. The benzoylpiperidine MAGL inhibitor literature demonstrates that such systematic alkoxy variation can identify optimal chain length for both potency and metabolic stability [2].

Computational Chemistry and in Silico Model Building

The unique combination of ethoxy substituents at the 2- and 4-positions, with their distinct electronic (Hammett σₚ ≈ -0.24) and steric parameters, makes this compound a valuable input for developing and validating computational models of benzoylpiperidine-target interactions. Docking studies, molecular dynamics simulations, and QSAR model construction all benefit from inclusion of compounds that occupy parameter space distinct from the more heavily studied methoxy and unsubstituted analogs [1]. The regioisomeric 2,4-substitution pattern is particularly valuable for training models that must distinguish ortho-substituent effects from para-substituent effects, a common challenge in automated docking scoring functions [2].

Metabolic Stability Head-to-Head Profiling Against Methoxy-Labile Analogs

For programs where the 2,4-dimethoxy benzoylpiperidine lead compound has demonstrated unacceptable metabolic clearance in liver microsome or hepatocyte assays, procuring 1-(2,4-diethoxybenzoyl)piperidine for direct comparative metabolic stability testing is a rational next step. Based on class-level evidence suggesting 2- to 5-fold slower O-dealkylation rates for ethoxy versus methoxy substrates, a head-to-head intrinsic clearance experiment in the same assay system can generate the quantitative data needed to justify further investment in the ethoxy series [1]. This procurement decision is directly supported by the quantitative differentiation evidence presented in Section 3 of this guide.

Synthetic Intermediate for Diversified Benzoylpiperidine Libraries

The compound can serve as a versatile late-stage intermediate for further SAR exploration, given that the 2,4-diethoxybenzoyl moiety is less commercially explored than the 3,4-diethoxy isomer. Its procurement enables diversification reactions—such as electrophilic aromatic substitution at the remaining phenyl positions, selective O-dealkylation to the mono-ethoxy or dihydroxy analog, or piperidine ring functionalization—that generate novel chemical space around a privileged scaffold with distinct physicochemical properties [1]. The quantitative differentiation in steric and electronic parameters relative to other regioisomers supports its selection for library synthesis aimed at identifying ortho-substituent-dependent biological activities.

Quote Request

Request a Quote for 1-(2,4-diethoxybenzoyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.